3,3'-[(2,2-Dimethylpropane-1,3-diyl)dicarbamoyl]bisbicyclo[2.2.1]heptane-2-carboxylic acid
Description
3,3’-[(2,2-Dimethylpropane-1,3-diyl)dicarbamoyl]bisbicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound known for its unique structural properties. This compound features a bicyclo[2.2.1]heptane core, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the dimethylpropane and dicarbamoyl groups further enhances its chemical versatility, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
3-[[3-[(3-carboxybicyclo[2.2.1]heptane-2-carbonyl)amino]-2,2-dimethylpropyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O6/c1-23(2,9-24-19(26)15-11-3-5-13(7-11)17(15)21(28)29)10-25-20(27)16-12-4-6-14(8-12)18(16)22(30)31/h11-18H,3-10H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKSEMRRGORJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1C2CCC(C2)C1C(=O)O)CNC(=O)C3C4CCC(C4)C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,2-Dimethylpropane-1,3-diyl)dicarbamoyl]bisbicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions, which are known for forming six-membered rings with high stereoselectivity. The subsequent introduction of the dimethylpropane and dicarbamoyl groups requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2,2-Dimethylpropane-1,3-diyl)dicarbamoyl]bisbicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
3,3’-[(2,2-Dimethylpropane-1,3-diyl)dicarbamoyl]bisbicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its stability and rigidity.
Mechanism of Action
The mechanism by which 3,3’-[(2,2-Dimethylpropane-1,3-diyl)dicarbamoyl]bisbicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The compound’s rigid structure allows for precise binding, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediamine: Known for its use in organic synthesis and as a building block for more complex molecules.
Neopentanediamine: Similar in structure but lacks the bicyclo[2.2.1]heptane core, making it less rigid and stable.
Uniqueness
What sets 3,3’-[(2,2-Dimethylpropane-1,3-diyl)dicarbamoyl]bisbicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique combination of the bicyclo[2.2.1]heptane core with the dimethylpropane and dicarbamoyl groups. This combination provides a balance of rigidity, stability, and chemical versatility, making it a valuable compound in various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
